

spectroscopic analysis (NMR, IR, Mass Spec) of betamethasone butyrate propionate

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Compound of Interest

Compound Name:	Betamethasone Butyrate Propionate
Cat. No.:	B108637

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Spectroscopic Analysis of Betamethasone Butyrate Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of **Betamethasone Butyrate Propionate**, a potent synthetic corticosteroid. Due to the limited availability of published, experimentally-derived spectra for this specific diester, this document compiles predicted data based on the analysis of its core structure and closely related analogues, including betamethasone, betamethasone dipropionate, and other steroid esters. This guide is intended to serve as a valuable resource for the structural elucidation, purity assessment, and quality control of this pharmaceutical compound.

Chemical Structure and Properties

Betamethasone Butyrate Propionate is the 17-butyrate, 21-propionate diester of betamethasone. Its chemical structure is fundamental to interpreting its spectroscopic data.

- Molecular Formula: C₂₉H₃₉FO₇[\[1\]](#)
- Molecular Weight: 518.62 g/mol [\[1\]](#)

- IUPAC Name: [(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate[2]

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the NMR, IR, and Mass Spectrometric analysis of **Betamethasone Butyrate Propionate**. These predictions are based on established values for the betamethasone core and the respective butyrate and propionate ester functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to display characteristic signals for the steroid backbone, alongside signals corresponding to the butyrate and propionate ester groups.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
~7.30	d	H-1
~6.25	dd	H-2
~6.05	s	H-4
~5.0 - 4.8	m	H-21a, H-21b
~4.20	m	H-11
~2.40	q	Propionate -CH ₂ -
~2.30	t	Butyrate -CH ₂ -
~1.60	m	Butyrate -CH ₂ -
~1.50	s	C-19 CH ₃
~1.15	t	Propionate -CH ₃
~0.95	t	Butyrate -CH ₃
~0.90	s	C-18 CH ₃
~0.85	d	C-16 CH ₃

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show resonances for the 29 carbons in the molecule. The carbonyl carbons of the ketone and ester groups are expected at the downfield end of the spectrum.

Predicted Chemical Shift (δ , ppm)	Assignment
~205	C-20 (Ketone)
~186	C-3 (Ketone)
~174	Propionate C=O
~173	Butyrate C=O
~168	C-5
~155	C-1
~128	C-2
~124	C-4
~98	C-9 (d, JCF)
~92	C-17
~72	C-11
~68	C-21
~30-40	Steroid ring CH, CH ₂
~36	Butyrate -CH ₂ -
~27	Propionate -CH ₂ -
~10-25	Steroid CH ₃
~18	Butyrate -CH ₂ -
~13	Butyrate -CH ₃
~9	Propionate -CH ₃

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the carbonyl groups and the C-O bonds of the esters, as well as the O-H and C-F bonds.

Predicted Wavenumber (cm ⁻¹)	Intensity	Assignment
~3450	Medium, Broad	O-H stretch (C-11 hydroxyl)
~2970	Medium-Strong	C-H stretch (aliphatic)
~1750	Strong	C=O stretch (propionate ester)
~1735	Strong	C=O stretch (butyrate ester)
~1720	Strong	C=O stretch (C-20 ketone)
~1665	Strong	C=O stretch (C-3 α,β-unsaturated ketone)
~1620	Medium	C=C stretch
~1270, ~1180	Strong	C-O stretch (esters)
~1050	Medium	C-F stretch

Mass Spectrometry (MS)

Mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), is expected to show the protonated molecular ion $[M+H]^+$. Tandem MS (MS/MS) will reveal characteristic fragmentation patterns.

m/z (Mass-to-Charge Ratio)	Assignment	Fragmentation Pathway
519.27	$[M+H]^+$	Protonated molecular ion
499.26	$[M+H-HF]^+$	Loss of Hydrogen Fluoride
445.26	$[M+H-CH_3CH_2COOH]^+$	Loss of propionic acid
427.25	$[M+H-HF-CH_3CH_2COOH]^+$	Loss of HF and propionic acid
371.22	$[M+H-HF-Butyric Acid-Propionic Acid]^+$	Loss of HF and both ester side chains

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Betamethasone Butyrate Propionate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Betamethasone Butyrate Propionate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 , or DMSO-d_6). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, sufficient scans for good signal-to-noise (e.g., 16-64 scans), relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C , relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

Infrared (IR) Spectroscopy

- Sample Preparation (ATR Method):
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

- Place a small amount of the solid **Betamethasone Butyrate Propionate** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.[3]
- Sample Preparation (KBr Pellet Method):
 - Mix approximately 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder.[4]
 - Grind the mixture to a fine powder using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.[4][5]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the IR beam and record the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm^{-1} .[3]
- Data Analysis: The spectrometer software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)

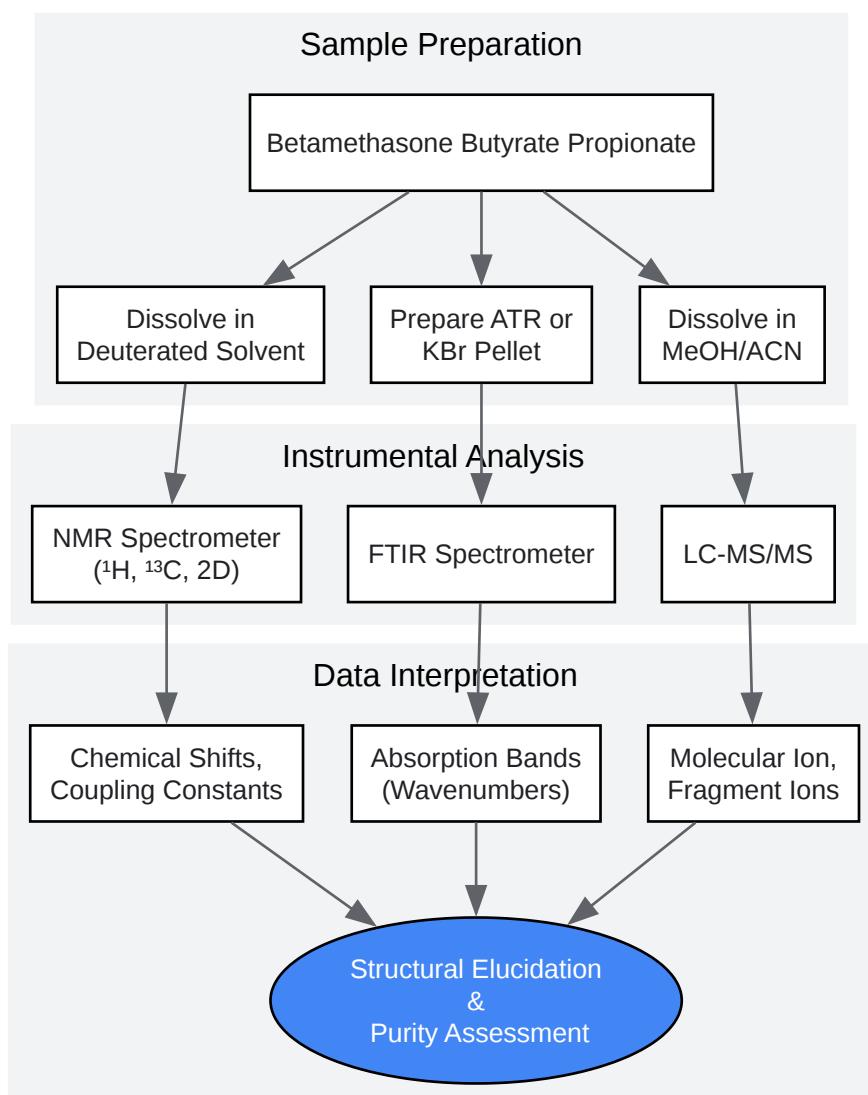
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.[3]
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source, often coupled with a Liquid Chromatography (LC)

system for sample introduction and separation (LC-MS/MS).[6][7][8]

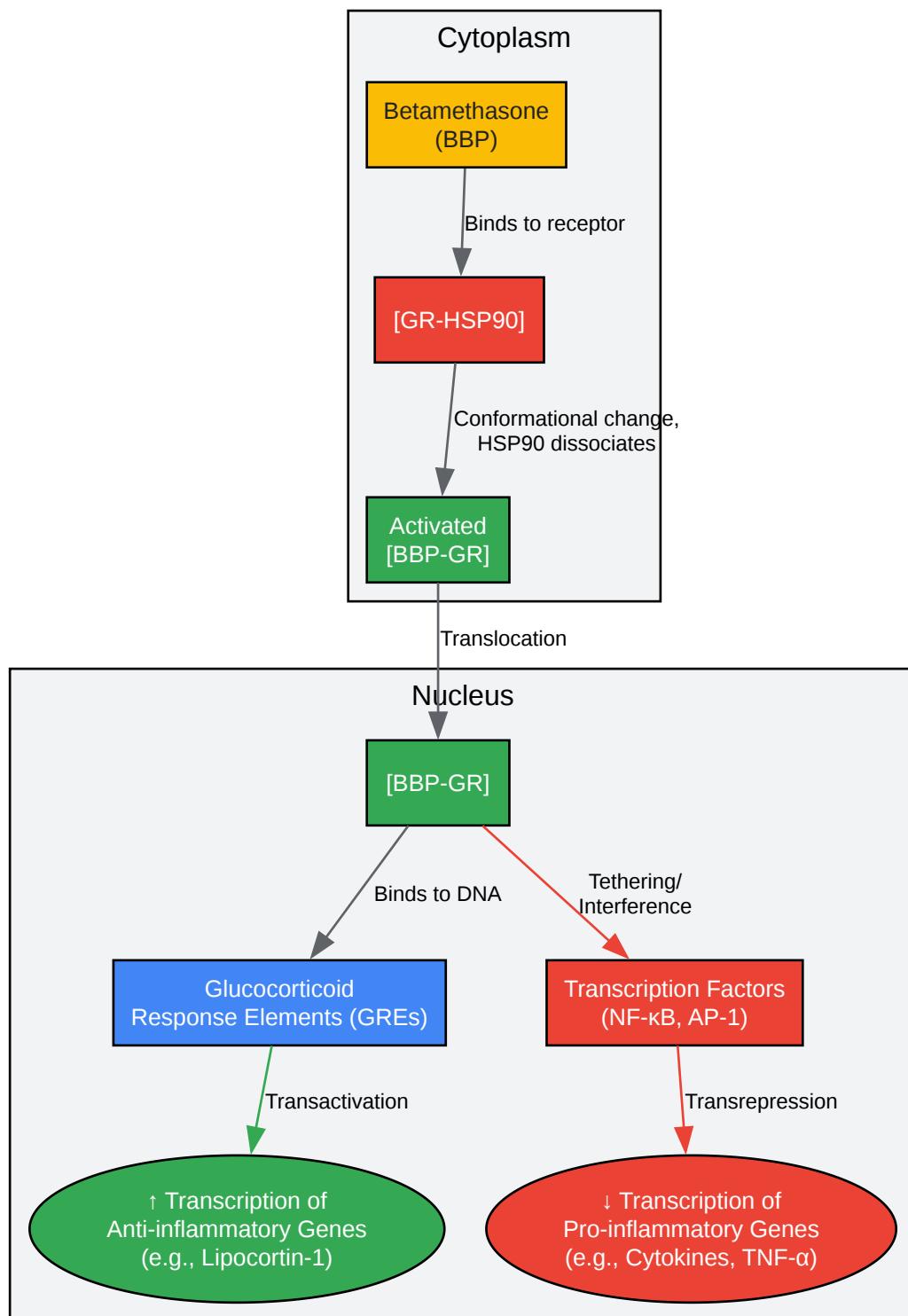
- Acquisition:
 - Introduce the sample into the ESI source via direct infusion or LC.
 - Operate the mass spectrometer in positive ion mode to detect $[M+H]^+$ ions.[3]
 - Acquire full scan mass spectra over a relevant m/z range (e.g., 100-600).
 - For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the precursor ion ($[M+H]^+$) and fragmenting it using collision-induced dissociation (CID) to observe characteristic product ions.[3]
- Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the expected fragmentation based on the chemical structure and known behavior of corticosteroids.[9]

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis and the mechanism of action of betamethasone.

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Caption: General workflow for the spectroscopic analysis of **Betamethasone Butyrate Propionate**.



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Caption: Signaling pathway of Betamethasone via the Glucocorticoid Receptor (GR).

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